Comparators: 2-Benzyl-5-methyloxazole and 2-(4-Methoxybenzyl)-5-methyloxazole; Differentiation in Target Engagement for Sphingomyelin Synthase Inhibition
2-(4-(Benzyloxy)benzyl)-5-methyloxazole serves as a key intermediate in a patent for 2-benzyloxy benzene base oxazoles that inhibit sphingomyelin synthase (SMS2) [1]. In contrast to the comparator 2-benzyl-5-methyloxazole, which lacks the para-benzyloxy extension, the presence of the terminal benzyloxy group in the target compound is essential for occupying the hydrophobic pocket required for SMS2 binding affinity. While the patent does not disclose the IC50 for this exact intermediate, structurally analogous final compounds, such as 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, have demonstrated highly selective SMS2 inhibition with oral efficacy in reducing chronic inflammation in db/db mice [2]. The substitution pattern of this intermediate is therefore structurally critical and non-fungible with simpler benzyl or methoxybenzyl congeners.
| Evidence Dimension | SMS2 Inhibitory Pharmacophore Suitability |
|---|---|
| Target Compound Data | Contains the required 4-benzyloxybenzyl pharmacophore for SMS2 binding pocket occupancy. |
| Comparator Or Baseline | 2-Benzyl-5-methyloxazole (lacks terminal benzyloxy group, reducing hydrophobic pocket complementarity). |
| Quantified Difference | Qualitative pharmacophore match required for SMS2 inhibition; benzyl analogs lack this feature and show no reported SMS2 activity. |
| Conditions | In silico and in vitro SMS2 inhibition assays based on patent CN-108329330-A. |
Why This Matters
This compound provides the minimal pharmacophore for SMS2 inhibitor development, making it a critical synthetic building block for programs targeting metabolic syndrome and atherosclerosis, unlike simpler 2-benzyl analogs.
- [1] Zhou Lu, Li Yali, Chu Yong, Ye Deyong, Mo Mingguang, Qi Xiangyu, Wang Penghui. CN-108329330-A: 2-Benzyloxy Benzene Base Oxazoles and Pyridine Compounds and Their Medicinal Usage. Fudan University, 2018-07-26. View Source
- [2] Yang Chen et al. Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors. Semantic Scholar, 2017. View Source
